molecular formula C8H8BN3O2 B13140242 (2-Aminoquinazolin-7-yl)boronicacid

(2-Aminoquinazolin-7-yl)boronicacid

Cat. No.: B13140242
M. Wt: 188.98 g/mol
InChI Key: SLOVBMZTDCGNEU-UHFFFAOYSA-N
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Description

(2-Aminoquinazolin-7-yl)boronic acid is an organoboron compound that features a quinazoline ring substituted with an amino group at the 2-position and a boronic acid group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoquinazolin-7-yl)boronic acid typically involves the borylation of quinazoline derivatives. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a convenient method for synthesizing boronic acids.

Industrial Production Methods

Industrial production of (2-Aminoquinazolin-7-yl)boronic acid may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and other scalable technologies can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoquinazolin-7-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenated reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted quinazoline derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Quinazoline derivatives
  • Arylboronic acids

Uniqueness

(2-Aminoquinazolin-7-yl)boronic acid is unique due to the combination of the quinazoline ring and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

(2-aminoquinazolin-7-yl)boronic acid

InChI

InChI=1S/C8H8BN3O2/c10-8-11-4-5-1-2-6(9(13)14)3-7(5)12-8/h1-4,13-14H,(H2,10,11,12)

InChI Key

SLOVBMZTDCGNEU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=NC(=NC=C2C=C1)N)(O)O

Origin of Product

United States

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